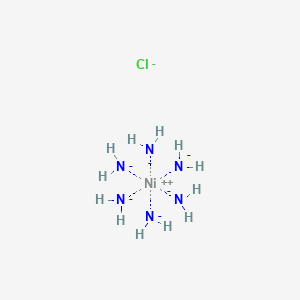
Azanide;nickel(2+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;nickel(2+);chloride, also known as Hexaamminenickel(II) chloride, is a coordination compound with the chemical formula [Ni(NH₃)₆]Cl₂. This compound features a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. It is commonly used in various chemical processes and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexaamminenickel(II) chloride can be synthesized by treating a cobalt-free solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with an excess of concentrated ammonia (NH₃). The solution is then cooled, and the fine crystals of [Ni(NH₃)₆]Cl₂ are precipitated by adding an ammoniacal ammonium chloride (NH₄Cl) solution. The precipitate is filtered and washed successively with concentrated ammonia, alcohol, and ether .
Industrial Production Methods
In industrial settings, the production of Hexaamminenickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, cooling, and filtration helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexaamminenickel(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of nickel(III) or nickel(IV) complexes.
Reduction: Formation of nickel(0) complexes.
Substitution: Formation of various nickel(II) complexes with different ligands.
Applications De Recherche Scientifique
Hexaamminenickel(II) chloride has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Hexaamminenickel(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The nickel(II) ion can interact with different molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Hexaamminenickel(II) chloride can be compared with other similar compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike Hexaamminenickel(II) chloride, this compound does not have ammonia ligands and is commonly used in its anhydrous or hexahydrate form.
Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃): Similar in structure but contains cobalt instead of nickel, leading to different chemical properties and reactivity.
Hexaammineplatinum(IV) chloride ([Pt(NH₃)₆]Cl₄): Contains platinum and exhibits different coordination chemistry and applications.
Hexaamminenickel(II) chloride is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion and ammonia ligands.
Propriétés
Formule moléculaire |
ClH12N6Ni-5 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
azanide;nickel(2+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |
Clé InChI |
GEVRDBJYCXLARC-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


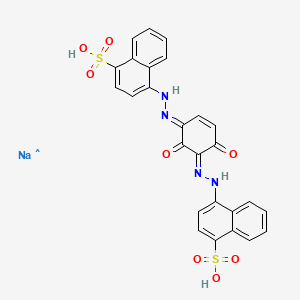
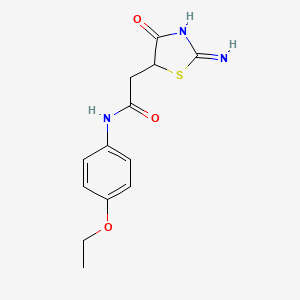
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
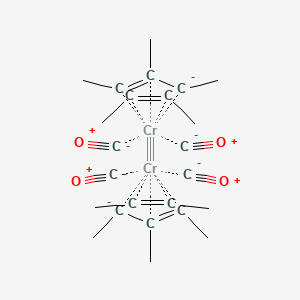
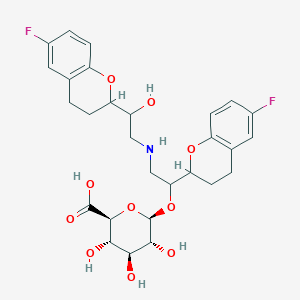


![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
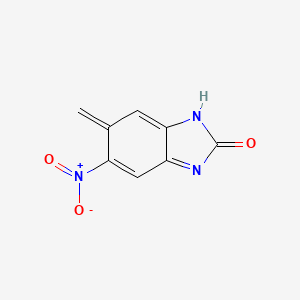
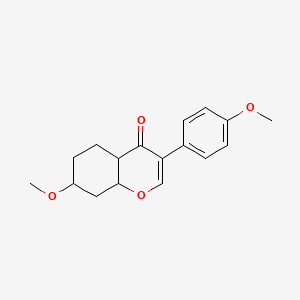
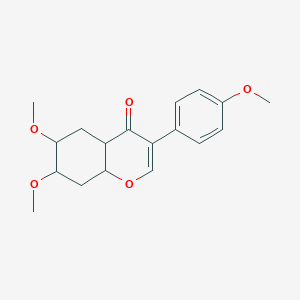


![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
